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Compound of Interest

Compound Name: 4-Amino-2,6-diphenylphenol

Cat. No.: B1268537 Get Quote

Synthesis of 4-Amino-2,6-diphenylphenol: An
Application Note
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Amino-2,6-
diphenylphenol, a valuable intermediate in pharmaceutical and materials science research.

The synthesis is a two-step process commencing with the nitration of 2,6-diphenylphenol to

yield 4-nitro-2,6-diphenylphenol, followed by the subsequent reduction of the nitro group to the

desired amine.

Physicochemical Data
The following table summarizes key quantitative data for the starting material, intermediate,

and final product.
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Compound
Molecular
Formula

Molar Mass
( g/mol )

Melting
Point (°C)

Appearance
CAS
Number

2,6-

Diphenylphen

ol

C₁₈H₁₄O 246.31 101-103
White to off-

white powder
2432-11-3

4-Nitro-2,6-

diphenylphen

ol

C₁₈H₁₃NO₃ 291.31 137-139

Light orange

to yellow

crystalline

powder

2423-73-6

4-Amino-2,6-

diphenylphen

ol

C₁₈H₁₅NO 261.32 148-150 Solid 50432-01-4

Experimental Protocols
This synthesis is performed in two primary stages: nitration of the starting phenol and

subsequent reduction of the nitro-intermediate.

Step 1: Synthesis of 4-Nitro-2,6-diphenylphenol via
Nitration
This procedure details the selective nitration of 2,6-diphenylphenol at the para position.

Materials and Reagents:

2,6-Diphenylphenol

Concentrated Nitric Acid (68%)

Carbon Tetrachloride

Deionized Water

Anhydrous Sodium Sulfate

Round-bottom flask (250 mL) with a magnetic stirrer
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Dropping funnel

Ice bath

Büchner funnel and flask

Standard laboratory glassware

Procedure:

In a 250 mL four-necked round-bottom flask equipped with a magnetic stirrer, thermometer,

and a dropping funnel, dissolve 2,6-diphenylphenol (e.g., 0.1 mol, 24.63 g) in 100 mL of

carbon tetrachloride.

Cool the stirred solution to 0-5 °C using an ice bath.

Slowly add concentrated nitric acid (e.g., 0.11 mol, 7.0 mL) dropwise to the solution over a

period of 30 minutes, ensuring the temperature does not exceed 10 °C.

After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, followed by

stirring at room temperature for an additional 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of 100 mL of cold

deionized water.

Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL

of a saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield the crude 4-nitro-2,6-diphenylphenol.

Recrystallize the crude product from ethanol to obtain a purified light orange to yellow

crystalline powder.
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Step 2: Synthesis of 4-Amino-2,6-diphenylphenol via
Reduction
This protocol describes the reduction of the nitro-intermediate to the final amino-phenol product

using hydrazine hydrate as the reducing agent and a catalyst.

Materials and Reagents:

4-Nitro-2,6-diphenylphenol

Ethanol

Hydrazine Hydrate (80%)

Palladium on Carbon (10% Pd/C) or a suitable reduction catalyst

Diatomaceous earth (e.g., Celite®)

Round-bottom flask (250 mL) with a reflux condenser and magnetic stirrer

Heating mantle

Büchner funnel and flask

Standard laboratory glassware

Procedure:

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

suspend 4-nitro-2,6-diphenylphenol (e.g., 0.05 mol, 14.57 g) in 100 mL of ethanol.

Add a catalytic amount of 10% Palladium on Carbon (e.g., 0.5 g).

Heat the mixture to 75 °C with stirring.

Slowly add hydrazine hydrate (80%) (e.g., 0.075 mol, 3.75 mL) dropwise to the heated

suspension over a period of 30 minutes.
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After the addition is complete, maintain the reaction at reflux for 3 hours, monitoring the

progress by TLC.

Upon completion, hot-filter the reaction mixture through a pad of diatomaceous earth to

remove the catalyst.

Wash the filter cake with a small amount of hot ethanol.

Combine the filtrate and washings, and remove the solvent under reduced pressure.

Recrystallize the resulting crude product from a suitable solvent system (e.g., ethanol/water)

to yield purified 4-amino-2,6-diphenylphenol.

Visualized Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis process.

Step 1: Nitration Step 2: Reduction

2,6-Diphenylphenol in CCl4 Add conc. HNO3
(0-5 °C) Stir at 0-5 °C, then RT Quench with H2O Work-up (Wash, Dry) 4-Nitro-2,6-diphenylphenol 4-Nitro-2,6-diphenylphenol in EthanolIntermediate Add Pd/C catalyst Add Hydrazine Hydrate

(75 °C) Reflux for 3h Hot Filtration Evaporation & Recrystallization 4-Amino-2,6-diphenylphenol

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Amino-2,6-diphenylphenol.

To cite this document: BenchChem. [detailed experimental procedure for 4-Amino-2,6-
diphenylphenol synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268537#detailed-experimental-procedure-for-4-
amino-2-6-diphenylphenol-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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